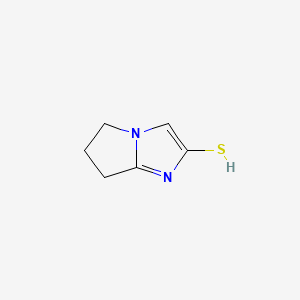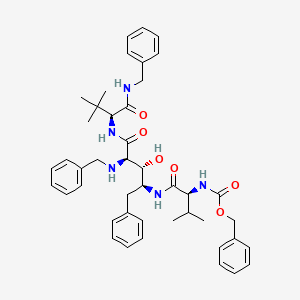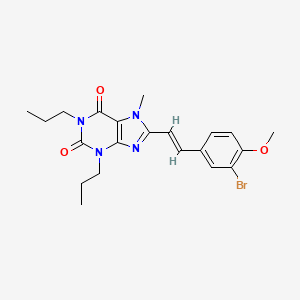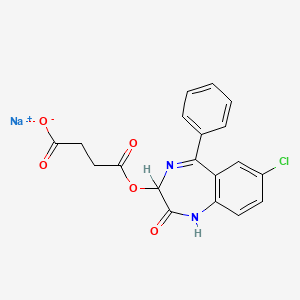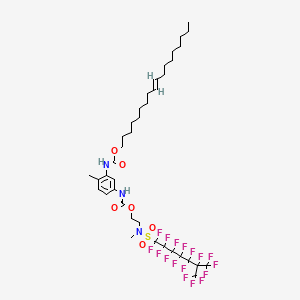
9-Octadecenyl (5-(((2-(((heptadecafluoroisooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-2-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Octadecenyl (5-(((2-(((heptadecafluoroisooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-2-methylphenyl)carbamate is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenyl (5-(((2-(((heptadecafluoroisooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-2-methylphenyl)carbamate involves multiple steps. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and carbamates. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
9-Octadecenyl (5-(((2-(((heptadecafluoroisooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-2-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
9-Octadecenyl (5-(((2-(((heptadecafluoroisooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-2-methylphenyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and targeted therapies.
Industry: Utilized in the development of advanced materials, coatings, and surfactants.
Mechanism of Action
The mechanism of action of 9-Octadecenyl (5-(((2-(((heptadecafluoroisooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-2-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-O-(cis-9-Octadecenyl)-2-acetyl-sn-glycero-3-phosphocholine
- cis-9-Octadecenyl methanesulfonate
- 2-(9-Octadecen-1-yloxy)ethanol
Uniqueness
9-Octadecenyl (5-(((2-(((heptadecafluoroisooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-2-methylphenyl)carbamate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for a wide range of applications, from organic synthesis to advanced material development.
Properties
CAS No. |
93894-74-7 |
|---|---|
Molecular Formula |
C38H50F17N3O6S |
Molecular Weight |
999.9 g/mol |
IUPAC Name |
[(E)-octadec-9-enyl] N-[2-methyl-5-[2-[methyl-[1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptyl]sulfonylamino]ethoxycarbonylamino]phenyl]carbamate |
InChI |
InChI=1S/C38H50F17N3O6S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-63-30(60)57-28-25-27(21-20-26(28)2)56-29(59)64-24-22-58(3)65(61,62)38(54,55)35(46,47)34(44,45)33(42,43)32(40,41)31(39,36(48,49)50)37(51,52)53/h11-12,20-21,25H,4-10,13-19,22-24H2,1-3H3,(H,56,59)(H,57,60)/b12-11+ |
InChI Key |
VPUBPEWSNIAMAS-VAWYXSNFSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCOC(=O)NC1=C(C=CC(=C1)NC(=O)OCCN(C)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)NC1=C(C=CC(=C1)NC(=O)OCCN(C)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


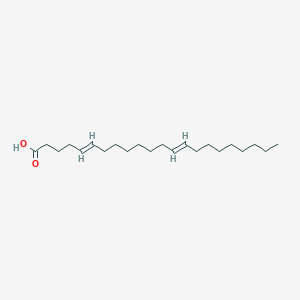
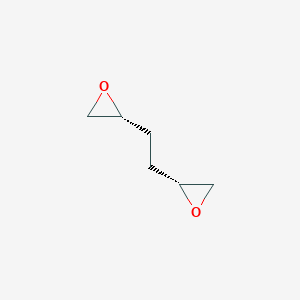


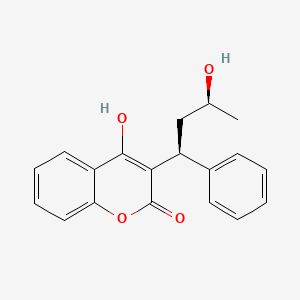
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12727536.png)

